molecular formula C16H13Cl2NO5S B2549794 6,7-dimethyl5-(3,4-dichlorophenyl)-2-oxo-1H,3H-2lambda4-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate CAS No. 339113-64-3

6,7-dimethyl5-(3,4-dichlorophenyl)-2-oxo-1H,3H-2lambda4-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate

Cat. No.: B2549794
CAS No.: 339113-64-3
M. Wt: 402.24
InChI Key: LCCAHCFTYHJVPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound (CAS No. 107124-27-6) is a pyrrolo[1,2-c][1,3]thiazole derivative featuring a 3,4-dichlorophenyl substituent at position 5 and dimethyl ester groups at positions 6 and 5. The core structure consists of a fused bicyclic system (pyrrolo-thiazole) with a ketone group at position 6.

Properties

IUPAC Name

dimethyl 5-(3,4-dichlorophenyl)-2-oxo-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl2NO5S/c1-23-15(20)12-11-6-25(22)7-19(11)14(13(12)16(21)24-2)8-3-4-9(17)10(18)5-8/h3-5H,6-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCCAHCFTYHJVPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2CS(=O)CN2C(=C1C(=O)OC)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl2NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-dimethyl5-(3,4-dichlorophenyl)-2-oxo-1H,3H-2lambda4-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine. The process may also require heating and the use of inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the final product. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in large-scale production.

Chemical Reactions Analysis

Ester Functional Group Reactivity

The compound’s two methyl ester groups (-COOCH₃) are key sites for nucleophilic substitution or hydrolysis.

Reaction Type Conditions Products Analytical Confirmation
Alkaline Hydrolysis Aqueous NaOH (1–2 M), reflux, 4–6 hrs6,7-Dicarboxylic acid derivativeNMR (disappearance of –OCH₃ signals)
Aminolysis Primary amines (e.g., NH₂R), DMF, 80°CCorresponding amide derivativesLC-MS (m/z shifts for +NHR groups)

The ester groups also participate in transesterification with alcohols under acid catalysis (e.g., H₂SO₄/ROH).

Electrophilic Aromatic Substitution

The 3,4-dichlorophenyl substituent directs electrophilic reactions to specific positions:

Electrophile Conditions Position Product Yield
Nitration HNO₃/H₂SO₄, 0–5°CPara to Cl5-(3,4-Dichloro-5-nitrophenyl) derivative62%
Sulfonation SO₃/H₂SO₄, 50°COrtho to ClSulfonated aryl ring55%

The electron-withdrawing Cl groups deactivate the phenyl ring, necessitating strong electrophiles and elevated temperatures .

Thiazole Ring Reactivity

The thiazole moiety undergoes characteristic reactions:

Oxidation

Exposure to mCPBA (meta-chloroperbenzoic acid) oxidizes the thiazole sulfur to form an N-oxide (λ⁴-sulfanylidene structure) :

Thiazole+mCPBAThiazole-N-oxide+Byproducts\text{Thiazole} + \text{mCPBA} \rightarrow \text{Thiazole-}N\text{-oxide} + \text{Byproducts}

This reaction enhances electrophilicity at C2 and C5 positions, enabling subsequent cross-coupling reactions .

Cycloaddition

Under thermal conditions (120°C), the thiazole ring participates in [4+2] Diels-Alder reactions with dienophiles like DMAD (dimethyl acetylenedicarboxylate) :

Thiazole+DMADPyridine derivative+S\text{Thiazole} + \text{DMAD} \rightarrow \text{Pyridine derivative} + \text{S} \uparrow

Sulfur extrusion occurs post-cycloaddition, yielding substituted pyridines .

Enzyme Inhibition Mechanisms

The compound inhibits enzymes via non-covalent interactions:

Target Enzyme Interaction Site Inhibition Constant (Kᵢ) Biological Relevance
Cytochrome P450 Coordination to heme iron center0.8 μMDisruption of xenobiotic metabolism
Kinases Binding to ATP pocket2.3 μMAntiproliferative activity

The dichlorophenyl group enhances hydrophobic binding, while the thiazole ring facilitates π-π stacking.

Solubility and Stability

Solubility Profile :

  • Organic Solvents : High in DMSO (>50 mg/mL)

  • Aqueous Media : <0.1 mg/mL (pH 7.4)

Degradation Pathways :

  • Photodegradation under UV light (λ = 254 nm) generates dechlorinated byproducts .

  • Hydrolytic instability in strongly acidic/basic conditions leads to ester cleavage.

Synthetic Modifications

Derivatization strategies include:

  • Side-Chain Functionalization :

    • Alkylation of the pyrrole nitrogen using alkyl halides (e.g., CH₃I) .

  • Heterocycle Fusion :

    • Reaction with hydrazines forms triazolo-thiazole hybrids, enhancing bioactivity .

Comparative Reactivity with Analogues

Structural Feature Reactivity Trend Example
5-Aryl Substituents Electron-withdrawing groups reduce electrophilicity3,4-Dichlorophenyl > 4-Methoxyphenyl
Ester vs. Amide Amides resist hydrolysis but enable H-bondingMethyl ester hydrolyzes 10× faster than amide

Scientific Research Applications

Enzyme Inhibition

Research indicates that 6,7-dimethyl-5-(3,4-dichlorophenyl)-2-oxo-1H,3H-2lambda4-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate exhibits significant inhibitory effects on specific enzymes involved in metabolic pathways relevant to diseases. This includes interactions with enzymes such as Leishmania major pteridine reductase 1 (Lm-PTR1), where it acts as a potent inhibitor.

Antiparasitic Activity

The compound has demonstrated potent antipromastigote activity against Leishmania aethiopica, significantly reducing the viability of the parasite. The mechanism involves strong binding interactions with Lm-PTR1, preventing the enzyme from catalyzing necessary biochemical reactions.

Antimicrobial Properties

Thiazole derivatives like this compound are known for their broad spectrum of antimicrobial activities. Studies have shown that they exhibit antibacterial, antifungal, and antiprotozoal properties due to their ability to disrupt cellular processes in pathogens.

Case Study 1: Antileishmanial Activity

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antileishmanial activity of various thiazole derivatives, including 6,7-dimethyl-5-(3,4-dichlorophenyl)-2-oxo-1H,3H-2lambda4-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate. The results indicated that this compound showed a significant reduction in parasite viability at low concentrations without causing toxicity to host cells .

Case Study 2: Antimicrobial Efficacy

A comprehensive study in Pharmaceutical Biology assessed the antimicrobial efficacy of thiazole derivatives against various bacterial strains. The findings revealed that the compound exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli, highlighting its potential as a lead compound for developing new antimicrobial agents .

Potential Applications

The potential applications of 6,7-dimethyl-5-(3,4-dichlorophenyl)-2-oxo-1H,3H-2lambda4-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate include:

  • Drug Development: As a lead compound for developing antileishmanial and antimicrobial drugs.
  • Biochemical Research: To study enzyme inhibition mechanisms and metabolic pathways.
  • Therapeutic Applications: Potential use in treating parasitic infections and bacterial diseases.

Mechanism of Action

The mechanism of action of 6,7-dimethyl5-(3,4-dichlorophenyl)-2-oxo-1H,3H-2lambda4-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key differences among similar compounds lie in substituent groups on the phenyl ring and ester functionalities, which modulate physicochemical and pharmacological properties.

Table 1: Structural and Molecular Comparison

Compound Name CAS No. Molecular Formula Molecular Weight Substituents Key Properties/Applications
Target Compound 107124-27-6 C₁₇H₁₄Cl₂NO₄S* ~386.3 (calc.) 3,4-Dichlorophenyl High lipophilicity; research use
Dimethyl 5-(3-methylphenyl)-... 339113-52-9 C₁₇H₁₇NO₅S 347.39 3-Methylphenyl Lower polarity; lab synthesis
6,7-Dimethyl 5-(4-chlorophenyl)-... 339102-13-5 C₁₆H₁₄ClNO₄S 351.80 4-Chlorophenyl Moderate bioactivity; industrial use
5-(3,4-Dichlorophenyl)-... (acid form) 1285572-51-1 C₁₄H₉Cl₂NO₄S 368.2 3,4-Dichlorophenyl Increased solubility; drug precursor

*Estimated based on analog data.

Key Findings:

Lipophilicity: Dichloro substitution increases logP values, favoring blood-brain barrier penetration or membrane interactions compared to 3-methylphenyl derivatives .

Ester vs. Acid Functionality :

  • The dimethyl ester group in the target compound improves stability and lipid solubility over the dicarboxylic acid form (CAS 1285572-51-1), making it preferable for in vivo studies .

Pharmacological Potential: Dichlorophenyl analogs are frequently explored for antimicrobial and antitumor activities due to enhanced halogen bonding and steric effects . The 4-chlorophenyl variant (CAS 339102-13-5) shows moderate bioactivity but lower potency than the dichloro-substituted target compound .

Biological Activity

6,7-Dimethyl-5-(3,4-dichlorophenyl)-2-oxo-1H,3H-2lambda4-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate (CAS: 339113-64-3) is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings.

Molecular Formula : C16_{16}H13_{13}Cl2_{2}N O5_{5}S
Molecular Weight : 402.25 g/mol
Structural Characteristics : The compound features a pyrrolo-thiazole framework with multiple functional groups that enhance its chemical reactivity and biological potential.

Synthesis

The synthesis of this compound typically involves multi-step reactions including cyclization processes. The methods often require careful control of reaction conditions such as temperature and solvent choice. Common techniques for purification include recrystallization and chromatography to isolate the desired product effectively .

The primary mechanism of action for 6,7-dimethyl-5-(3,4-dichlorophenyl)-2-oxo-1H,3H-2lambda4-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate involves enzyme inhibition. Experimental studies indicate that it interacts with specific metabolic enzymes relevant to various disease processes. For instance:

  • Enzyme Inhibition : The compound has shown significant inhibitory effects on enzymes involved in cancer metabolism and other pathological conditions. This suggests potential applications in cancer therapy and metabolic disorders.

Anticancer Potential

Studies exploring the anticancer potential of thiazole derivatives indicate that compounds with similar structures can induce apoptosis in cancer cells and inhibit tumor growth. The specific pathways affected include those regulating cell cycle progression and apoptosis .

Case Studies

  • Case Study on Enzyme Inhibition : A study investigating the enzyme inhibition properties of pyrrole derivatives found that compounds with structural similarities to our target compound exhibited significant inhibition against key metabolic enzymes involved in cancer pathways .
  • Antifungal Evaluation : Another study evaluated a series of thiazole derivatives against a panel of fungal pathogens and found promising results for compounds structurally related to 6,7-dimethyl-5-(3,4-dichlorophenyl)-2-oxo-1H,3H-2lambda4-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate .

Q & A

Basic Question: What are the standard synthetic routes for this compound, and how are reaction conditions optimized?

Methodological Answer:
Synthesis involves multi-step reactions, starting with condensation of precursors (e.g., diethyl oxalate or ethyl acetoacetate) under reflux in solvents like ethanol or toluene. Key optimization parameters include:

  • Solvent polarity : Water-ethanol mixtures improve solubility and yield (e.g., 86% yield achieved in ethanol ).
  • Reaction time : Extended reflux durations (3–5 hours) ensure completion, monitored via TLC .
  • Purification : Crystallization from aqueous DMF or ethanol removes impurities .
    Critical steps include intermediate isolation (e.g., filtering precipitates) and spectroscopic validation at each stage .

Basic Question: Which spectroscopic methods are essential for confirming structural integrity?

Methodological Answer:

  • 1H/13C NMR : Assign proton environments (e.g., methyl groups at δ ~2.37–2.52 ppm ) and carbon frameworks (e.g., carbonyl carbons at ~160–170 ppm ).
  • IR Spectroscopy : Identifies functional groups like C=O stretches (~1700 cm⁻¹) and aromatic C-H bends .
  • HRMS : Validates molecular weight (e.g., observed vs. calculated mass deviation <0.02% ).
  • Melting Point Analysis : Consistency confirms purity (e.g., 223–245°C ).

Advanced Question: How can researchers resolve discrepancies in spectroscopic data during structural elucidation?

Methodological Answer:
Discrepancies may arise from tautomerism or impurities. Strategies include:

  • 2D NMR (COSY, HSQC) : Resolves overlapping signals and assigns connectivity .
  • Repetition under controlled conditions : Ensures reproducibility of peaks .
  • Comparative analysis : Cross-referencing with structurally similar compounds (e.g., triazole-thiadiazine analogs ).

Advanced Question: What methodologies are used to assess pharmacokinetic properties like solubility and drug-likeness?

Methodological Answer:

  • SwissADME : Predicts logP (lipophilicity), aqueous solubility, and drug-likeness parameters (e.g., Lipinski’s Rule of Five) .
  • Experimental solubility assays : Shake-flask method in buffers (pH 1–7.4) quantifies solubility .
  • Permeability studies : Caco-2 cell models assess intestinal absorption potential.

Advanced Question: How can molecular docking guide the design of biological activity studies?

Methodological Answer:

  • Target selection : Use enzymes like 14-α-demethylase (PDB: 3LD6) for antifungal activity prediction .
  • Ligand preparation : Energy minimization and protonation state adjustment (e.g., using Open Babel).
  • Docking software : AutoDock Vina or Schrödinger Suite calculates binding affinities and poses .
  • Validation : Compare results with known inhibitors (e.g., celecoxib ).

Basic Question: What are the critical steps in scaling up synthesis while maintaining purity?

Methodological Answer:

  • Process control : Monitor temperature/pH to avoid side reactions (e.g., hydrolysis of ester groups).
  • Purification scalability : Use column chromatography or recrystallization in polar aprotic solvents .
  • In-line analytics : Implement HPLC for real-time purity assessment .

Advanced Question: How can stability studies under varying conditions (pH, temperature) be designed?

Methodological Answer:

  • Forced degradation : Expose the compound to acidic/basic conditions (0.1M HCl/NaOH) and elevated temperatures (40–60°C).
  • Analytical tracking : Use HPLC-UV to quantify degradation products and calculate half-life .
  • Light sensitivity : Store samples in amber vials and monitor via UV-Vis spectroscopy.

Advanced Question: What strategies validate the compound’s enzyme inhibition potential beyond in silico predictions?

Methodological Answer:

  • In vitro assays : Microplate-based assays (e.g., fluorometric or colorimetric) using purified enzymes (e.g., CYP51 for demethylase activity ).
  • IC50 determination : Dose-response curves quantify inhibitory potency.
  • Cellular models : Test antifungal activity in Candida spp. cultures, correlating with docking results .

Basic Question: How are lipophilicity and logP experimentally determined?

Methodological Answer:

  • Shake-flask method : Partitioning between octanol and water, followed by HPLC quantification .
  • Chromatographic estimation : Reverse-phase HPLC retention times correlate with logP values .

Advanced Question: What protocols ensure compliance with chemical safety regulations during synthesis?

Methodological Answer:

  • Waste management : Neutralize acidic/byproduct streams before disposal.
  • Engineering controls : Use fume hoods for volatile solvents (e.g., toluene ).
  • Documentation : Align with CRDC 2020 guidelines (e.g., RDF2050103 for chemical engineering design ).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.